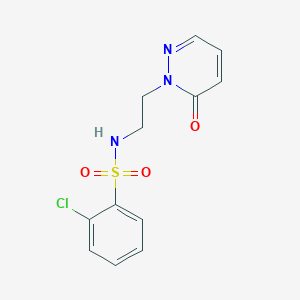

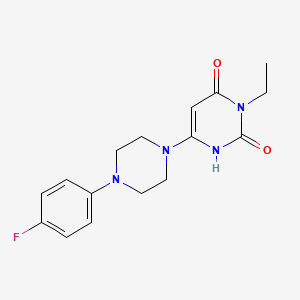

![molecular formula C10H11N3O3 B2447647 3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1784352-82-4](/img/structure/B2447647.png)

3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid (PPCA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PPCA is a heterocyclic compound that contains a pyrazolo[3,4-b]pyridine ring system, which is known to exhibit a broad range of biological activities. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis under Various Conditions : The compound 3′-methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid, a derivative, was synthesized using water as a solvent under microwave irradiation, yielding a 76% product. This highlights the compound's potential for diverse synthetic routes and conditions (Romo et al., 2021).

X-Ray Powder Diffraction Data : The compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an important intermediate in the synthesis of the anticoagulant apixaban, has been characterized using X-ray powder diffraction, indicating its structural significance in pharmaceutical synthesis (Wang et al., 2017).

Catalytic and Synthetic Applications

Use in Synthesizing Novel Compounds : The compound has been utilized in the synthesis of new 4-aryl-3-methyl-6-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, indicating its role in developing novel chemical entities (Verdecia et al., 1996).

Graphene Oxide Anchored Catalyst : Magnetically separable graphene oxide anchored sulfonic acid has been used as a catalyst for the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, demonstrating the compound's potential in advanced catalytic systems (Zhang et al., 2016).

Biological and Pharmaceutical Research

- Antiviral Activity : New derivatives of 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have been synthesized and showed inhibitory effects against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus, underlining the compound's relevance in antiviral research (Bernardino et al., 2007).

Structural Analysis and Spectroscopy

- Vibrational Spectra Studies : Theoretical and experimental investigations on the structure and vibrational spectra of related compounds have provided a detailed understanding of their molecular structure and behavior, which is crucial for designing new compounds and understanding their interactions (Bahgat et al., 2009).

Potential Anticancer Applications

- Organometallic Complexes as Anticancer Agents : Organometallic complexes containing derivatives of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines have shown potential as anticancer agents, indicating the compound's potential utility in developing new cancer treatments (Stepanenko et al., 2011).

Eigenschaften

IUPAC Name |

3-oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-4(2)6-5(10(15)16)3-11-8-7(6)9(14)13-12-8/h3-4H,1-2H3,(H,15,16)(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVJNANCEWHKGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=NC=C1C(=O)O)NNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

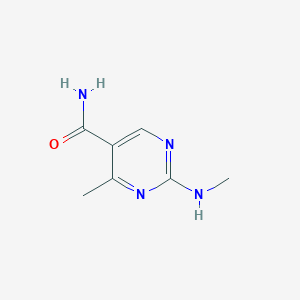

![2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2447570.png)

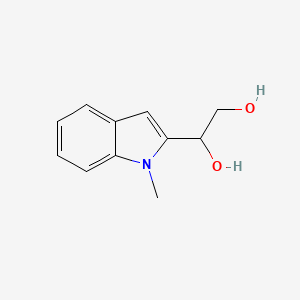

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2447575.png)

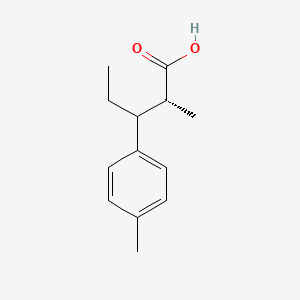

![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2447576.png)

![N-Methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B2447580.png)

![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2447581.png)

![ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2447582.png)